molecular formula C16H21N3O2 B3019761 2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 2034274-13-8

2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No.: B3019761
CAS No.: 2034274-13-8
M. Wt: 287.363
InChI Key: DNEWLOWMWCBWNW-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a pyrazole ring, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives.

    Introduction of the furan ring: This might involve a cross-coupling reaction or a cyclization reaction.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction.

    Formation of the acetamide linkage: This step usually involves the reaction of an amine with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The compound could undergo substitution reactions, especially at the pyrazole ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly if it shows biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: Lacks the furan ring.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide: Lacks the cyclopropyl group.

    2-cyclopropyl-N-(2-(1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The presence of the cyclopropyl group, the dimethyl-substituted pyrazole ring, and the furan ring in a single molecule makes 2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide unique. These structural features could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-8-12(2)19(18-11)14(15-4-3-7-21-15)10-17-16(20)9-13-5-6-13/h3-4,7-8,13-14H,5-6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWLOWMWCBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2CC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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